![molecular formula C21H16N4O2 B13357561 methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate](/img/structure/B13357561.png)
methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzimidazole with 4-pyridinecarboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate: Known for its diverse biological activities.
Ethyl 2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
2-{2-[(4-pyridinylmethylene)amino]phenyl}-1H-benzimidazole-5-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 2-[2-(pyridin-4-ylmethylideneamino)phenyl]-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C21H16N4O2/c1-27-21(26)15-6-7-18-19(12-15)25-20(24-18)16-4-2-3-5-17(16)23-13-14-8-10-22-11-9-14/h2-13H,1H3,(H,24,25) |
InChI Key |
ZOMGLGBZCZWXAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3N=CC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B13357481.png)
![6-(1-Benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357483.png)
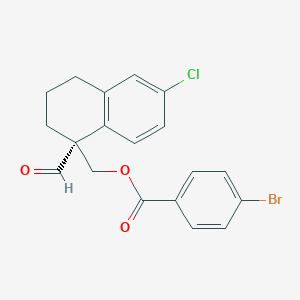
![3-[6-(4-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357496.png)
![3-Ethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13357505.png)
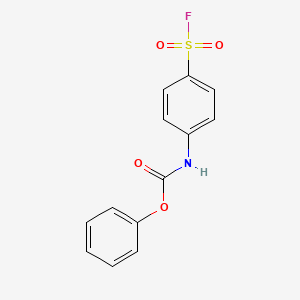


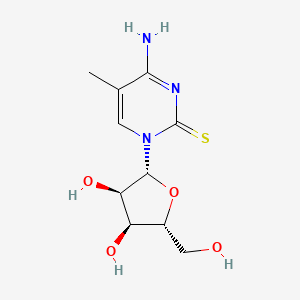
![6-[(4-Tert-butylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357523.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13357525.png)
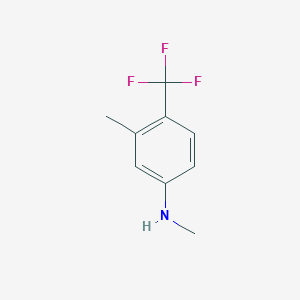
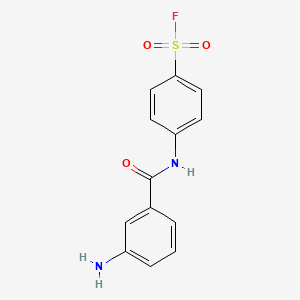
![(4-Hydroxy-5-methoxypyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B13357552.png)
